molecular formula C19H24N2O11 B12003418 [3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate CAS No. 3180-74-3

[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate

Cat. No.: B12003418
CAS No.: 3180-74-3
M. Wt: 456.4 g/mol
InChI Key: AFDRLILJDIBGJO-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a pyrimidinyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of a hydroxylated precursor using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where acetoxy groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its acetoxy groups can be hydrolyzed by esterases, providing insights into enzyme kinetics and substrate specificity.

Medicine

In medicine, this compound has potential applications as a prodrug. The acetoxy groups can be cleaved in vivo to release active pharmacophores, enhancing drug delivery and targeting specific tissues.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate involves the hydrolysis of its acetoxy groups by esterases. This hydrolysis releases active intermediates that can interact with specific molecular targets, such as enzymes or receptors. The pyrimidinyl moiety may also play a role in binding to nucleic acids or proteins, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate apart is its combination of acetoxy groups and a pyrimidinyl moiety. This unique structure allows for diverse reactivity and applications across various scientific fields, making it a versatile and valuable compound for research and industrial use.

Properties

CAS No.

3180-74-3

Molecular Formula

C19H24N2O11

Molecular Weight

456.4 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H24N2O11/c1-8-6-21(19(27)20-17(8)26)18-16(31-12(5)25)15(30-11(4)24)14(29-10(3)23)13(32-18)7-28-9(2)22/h6,13-16,18H,7H2,1-5H3,(H,20,26,27)

InChI Key

AFDRLILJDIBGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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